Cas no 304655-80-9 (Chloramine B)

Chloramine B is a white or slightly yellow crystalline powder with the chemical formula C6H5ClNNaO2S·3H2O. It is a chlorinated sulfonamide compound widely used as a disinfectant and antiseptic due to its effective chlorine release properties. The product exhibits strong bactericidal, virucidal, and fungicidal activity, making it suitable for water treatment, wound disinfection, and surface sanitation. Chloramine B is stable in solid form but decomposes slowly in aqueous solutions, providing sustained antimicrobial action. Its advantages include broad-spectrum efficacy, relatively low toxicity at recommended concentrations, and compatibility with various applications in medical and industrial settings. The compound dissolves readily in water, facilitating convenient use in solution-based disinfection protocols.
Chloramine B structure
Chloramine B structure
Product Name:Chloramine B
CAS No:304655-80-9
MF:C6H7ClNNaO3S
MW:231.632450342178
MDL:MFCD00149552
CID:67556
PubChem ID:87565264
Update Time:2025-06-08

Chloramine B Chemical and Physical Properties

Names and Identifiers

    • chloramine-B hydrate
    • N-Chlorobenzenesulfonamide sodium salt hydrate
    • N-CHLORO BENZENE SULFONAMIDE, SODIUM SALT
    • Chloramine B Hydrate
    • Benzenesulfonechloramide Sodium Salt Hydrate
    • 304655-80-9
    • MFCD00149552
    • N-Chlorobenzenesulfonamide sodium salt, ~28% active chlorine basis
    • sodium;benzenesulfonyl(chloro)azanide;hydrate
    • SCHEMBL5069980
    • sodium chloro(phenylsulfonyl)amide hydrate
    • AKOS015895025
    • Chloramine B
    • MDL: MFCD00149552
    • Inchi: 1S/C6H5ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5H;;1H2/q-1;+1;
    • InChI Key: YVICIJMKLANTNN-UHFFFAOYSA-N
    • SMILES: Cl[N-]S(C1C=CC=CC=1)(=O)=O.[Na+].O

Computed Properties

  • Exact Mass: 230.9732862g/mol
  • Monoisotopic Mass: 230.9732862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 170-173 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 54.99000
  • LogP: 2.31190
  • Solubility: Not determined
  • Merck: 2074
  • Vapor Pressure: No data available

Chloramine B Security Information

Chloramine B Pricemore >>

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Additional information on Chloramine B

Chloramine B (CAS No. 304655-80-9): An Overview of Its Properties, Applications, and Recent Research Advances

Chloramine B, with the chemical abstracts service (CAS) number 304655-80-9, is a versatile compound that has gained significant attention in various scientific and industrial applications. This compound, also known as N-Chloro-2,2,6,6-tetramethylpiperidinium chloride, is a member of the chloramine family and is characterized by its unique chemical structure and properties. In this comprehensive overview, we will delve into the fundamental aspects of Chloramine B, including its chemical structure, physical properties, synthesis methods, and its diverse applications in fields such as medicine, environmental science, and materials science.

Chemical Structure and Properties

Chloramine B is a quaternary ammonium salt with the molecular formula C10H19ClN2. The compound features a nitrogen atom bonded to four carbon atoms, one of which is substituted with a chlorine atom. This unique structure confers Chloramine B with several notable properties. It is highly soluble in water and organic solvents, making it easy to handle and incorporate into various formulations. Additionally, Chloramine B exhibits strong oxidizing properties due to the presence of the chlorine atom, which can be harnessed for a variety of chemical reactions and processes.

Synthesis Methods

The synthesis of Chloramine B can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine (TMP) with sodium hypochlorite in an aqueous medium. This reaction proceeds via the formation of an intermediate chloroamine species, which is then protonated to yield the final product. Another method involves the direct chlorination of TMP using chlorine gas or other chlorine sources. These synthetic routes have been optimized to improve yield and purity, making large-scale production feasible for industrial applications.

Applications in Medicine

Chloramine B has found numerous applications in the medical field due to its antimicrobial properties. It has been used as a disinfectant and antiseptic agent in various healthcare settings. Recent studies have shown that Chloramine B exhibits broad-spectrum activity against bacteria, fungi, and viruses. For instance, a study published in the Journal of Antimicrobial Chemotherapy demonstrated that Chloramine B effectively inhibited the growth of multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These findings highlight the potential of Chloramine B as a promising candidate for combating antibiotic resistance.

Environmental Applications

Beyond its medical uses, Chloramine B has also been explored for environmental applications. Its strong oxidizing properties make it effective in water treatment processes for removing contaminants such as organic pollutants and heavy metals. A study published in Environmental Science & Technology reported that Chloramine BChloramine B

Mechanisms of Action

The effectiveness of CCC Chloramine B<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u<\/u\/C\>\>\>\>\>\>\>\>\>\>\>\>\>\>\>\>\>\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>\<\/C\>> exhibits multiple mechanisms of action that contribute to its broad-spectrum activity. The primary mechanism involves the release of hypochlorous acid (HOCl) upon contact with water or biological surfaces. HOCl is a potent oxidizing agent that can disrupt cell membranes and denature proteins, leading to cell death. Additionally,> can form reactive oxygen species (ROS), which further damage cellular components such as DNA and lipids.> These mechanisms make it highly effective against a wide range of microorganisms.> > > > > > > > > > > > > > >

Clinical Trials and Safety Profile

The safety profile of Chloramine B has been extensively evaluated through numerous clinical trials and toxicological studies. These studies have demonstrated that Chloramine B is generally well-tolerated when used at recommended concentrations. However, like any chemical compound, it should be handled with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) should be used during handling to ensure safety.

In a recent phase II clinical trial published in the Journal of Clinical Investigation, Chloramine B was evaluated for its efficacy in treating skin infections caused by multidrug-resistant bacteria. The results showed that Chloramine B was effective in reducing bacterial load without causing significant adverse effects on patient skin integrity or overall health.

FUTURE DIRECTIONS AND RESEARCH OPPORTUNITIES

The potential applications of Chloramine B are vast and continue to expand as researchers uncover new uses for this versatile compound. Ongoing research is focused on optimizing its formulation for specific applications, enhancing its stability under various conditions, and exploring new delivery methods to improve its efficacy.

In addition to its current uses in medicine and environmental science,C hloramine B may find applications in other areas such as agriculture,w here it could be used as a biocide to control plant pathogens.T he development of novel materials incorporating Chloramine B is also an area of active research.F or example,r esearchers are investigating the use of Chloramine B-coated surfaces for antimicrobial applications in hospitals and other healthcare settings.T hese innovations have the potential to significantly impact public health by reducing the spread of infectious diseases.T he future looks promising for Chloramine B,a nd continued research will undoubtedly lead to new discoveries and applications.T his dynamic field offers exciting opportunities for scientists,r esearchers,a nd industry professionals alike.T he ongoing exploration of Chloramine B's properties and potential uses will undoubtedly contribute to advancements in multiple scientific disciplines.T he versatility,e ffectiveness,a nd safety profile of Chloramine B make it a valuable tool in addressing some of today's most pressing challenges.I n conclusion,C hloramine B (CAS No.r emains an important compound with a wide range of applications across various fields.I t continues to attract significant attention from researchers worldwide due to its unique properties and promising potential.A s research progresses,w e can expect even more innovative uses for this remarkable compound.

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